Bicyclo[3.3.1]nonan-9-one: A Core Scaffold for Complex Molecules
Bicyclo[3.3.1]nonan-9-one: A Core Scaffold for Complex Molecules
An In-depth Technical Guide on the Basic Properties of Bicyclo[3.3.1]nonan-9-one for Researchers, Scientists, and Drug Development Professionals.
Bicyclo[3.3.1]nonan-9-one is a bridged bicyclic ketone that serves as a fundamental building block in organic synthesis. Its rigid, well-defined three-dimensional structure has made it an attractive scaffold for the construction of complex polycyclic systems and natural product analogues.[1] The bicyclo[3.3.1]nonane framework is a prevalent structural motif in a diverse range of biologically active molecules, including those with potential applications as anticancer, anti-inflammatory, and antimicrobial agents.[1][2] This technical guide provides a comprehensive overview of the core physical, chemical, and spectroscopic properties of Bicyclo[3.3.1]nonan-9-one, along with detailed experimental protocols for its synthesis and a discussion of its conformational dynamics.
Core Properties of Bicyclo[3.3.1]nonan-9-one
The fundamental properties of Bicyclo[3.3.1]nonan-9-one are summarized in the tables below, providing a quick reference for researchers.
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₁₄O | [3] |
| Molecular Weight | 138.21 g/mol | [3] |
| CAS Number | 17931-55-4 | [3] |
| IUPAC Name | bicyclo[3.3.1]nonan-9-one | [3] |
| Melting Point | 155-157 °C | [4] |
| Boiling Point | 219.8 °C at 760 mmHg | [5] |
| Appearance | Solid | [4] |
| InChI Key | SKTMMSQPXGWCAP-UHFFFAOYSA-N | [3] |
| SMILES | C1CC2CCCC(C1)C2=O | [3] |
| Density | 1.007 g/cm³ | [5] |
| Flash Point | 79.6 °C | [5] |
| Vapor Pressure | 0.117 mmHg at 25°C | [5] |
Spectroscopic Data
| Spectroscopy | Data | Reference |
| ¹³C NMR | δ (ppm): 218.4 (C=O), 49.3 (C1/C5), 28.9 (C2/C4/C6/C8), 20.3 (C3/C7) | [6] |
| ¹H NMR | δ (ppm): 2.6 (br s, 2H, H1/H5), 1.9-1.6 (m, 12H) | [7] |
| Infrared (IR) | The key vibrational mode is associated with the carbonyl (-C=O) group. | [8] |
| Mass Spectrometry (MS) | m/z: 138 (M+), 82, 67. The base peak is observed at m/z 67. | [3] |
Conformational Analysis
A critical aspect of the chemistry of Bicyclo[3.3.1]nonan-9-one is its conformational flexibility. The bicyclic system primarily exists in a dynamic equilibrium between a twin-chair (CC) and a boat-chair (BC) conformation.[9] The twin-chair conformation is generally the more stable form.[9] However, the energy difference between the two conformers is small, estimated to be around 1 kcal/mol, meaning that the boat-chair conformation can also be populated.[9] This conformational behavior is crucial as it dictates the stereochemical outcome of reactions involving this scaffold.
Caption: Conformational equilibrium between the twin-chair and boat-chair forms.
Experimental Protocols
Synthesis of Bicyclo[3.3.1]nonan-9-one
A reliable and well-documented procedure for the synthesis of Bicyclo[3.3.1]nonan-9-one is provided by Organic Syntheses. The overall synthetic scheme involves the hydroboration of 1,5-cyclooctadiene followed by carbonylation and oxidation.
Caption: Synthetic workflow for Bicyclo[3.3.1]nonan-9-one production.
Detailed Methodology:
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Hydroboration: 9-Borabicyclo[3.3.1]nonane (9-BBN) is reacted with 1,5-cyclooctadiene in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
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Carbonylation: The resulting organoborane intermediate is then subjected to carbonylation using carbon monoxide gas, followed by the addition of water.
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Oxidation: The mixture is oxidized with sodium hydroxide and 30% hydrogen peroxide. The temperature should be maintained below 50°C during the addition of hydrogen peroxide.
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Workup and Purification: After the reaction is complete, the organic phase is separated, washed, and the solvent is removed. The crude product is then purified by crystallization from pentane at low temperatures (-78°C) to yield pure Bicyclo[3.3.1]nonan-9-one.
Role in Drug Development
While Bicyclo[3.3.1]nonan-9-one itself is not typically the active pharmaceutical ingredient, its rigid framework makes it an excellent starting material for the synthesis of more complex, biologically active molecules. The bicyclo[3.3.1]nonane core is found in a number of natural products with interesting pharmacological profiles.[1] Furthermore, the introduction of heteroatoms, such as nitrogen, into the bicyclic system (e.g., 3-azabicyclo[3.3.1]nonanes) has led to the development of compounds with significant biological activities, including antiarrhythmic and anticancer properties.[1][4][10]
Caption: Bicyclo[3.3.1]nonan-9-one as a precursor to bioactive molecules.
References
- 1. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
- 2. journals.iucr.org [journals.iucr.org]
- 3. Bicyclo(3.3.1)nonan-9-one | C9H14O | CID 86638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemijournal.com [chemijournal.com]
- 5. cjm.ichem.md [cjm.ichem.md]
- 6. spectrabase.com [spectrabase.com]
- 7. orgsyn.org [orgsyn.org]
- 8. Bicyclo[3.3.1]nonan-9-ol | 15598-80-8 | Benchchem [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, conformational analysis, and antiarrhythmic properties of 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one, 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane hydroperchlorate, and 7-benzyl-9-phenyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ol hydroperchlorate and derivatives: single-crystal X-ray diffraction analysis and evidence for chair-chair and chair-boat conformers in the solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
